![molecular formula C15H18N4O3 B5764139 N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5764139.png)
N'-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C15H18N4O3 and a molecular weight of 302.33 g/mol . This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
The synthesis of N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the reaction of 3,5-dimethylphenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide . This intermediate is then reacted with 3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Scientific Research Applications
N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrazole derivatives.
Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Molecular docking studies have shown that it can form stable complexes with target proteins, which is crucial for its biological activity .
Comparison with Similar Compounds
N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide can be compared with other pyrazole derivatives, such as:
N’-[2-(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide: This compound has a similar structure but with slight variations in the substituents, leading to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds share the pyrazole core but have different substituents at the 3 or 5 positions, which can significantly alter their reactivity and applications.
The uniqueness of N’-[(3,5-dimethylphenoxy)acetyl]-3-methyl-1H-pyrazole-5-carbohydrazide lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[2-(3,5-dimethylphenoxy)acetyl]-5-methyl-1H-pyrazole-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-9-4-10(2)6-12(5-9)22-8-14(20)18-19-15(21)13-7-11(3)16-17-13/h4-7H,8H2,1-3H3,(H,16,17)(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDYMQLOHABGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2=NNC(=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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